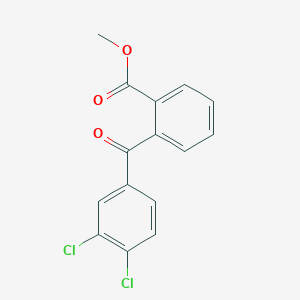

Methyl 2-(3,4-dichlorobenzoyl)benzoate

Description

Overview of Benzoylbenzoate Esters in Contemporary Chemical Research

Benzoylbenzoate esters, a class of compounds to which Methyl 2-(3,4-dichlorobenzoyl)benzoate belongs, are significant in various fields of chemical research. These esters are derivatives of benzoic acid and are widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai For instance, certain substituted benzoyl benzoic acids have been investigated as potential inhibitors of bacterial RNA polymerase-sigma factor interactions, showing antimicrobial activities. nih.gov

The synthesis of benzoate (B1203000) esters is a fundamental process in organic chemistry, often achieved through methods like Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netmdpi.com Modern research focuses on developing more efficient and environmentally friendly synthesis methods, such as using solid acid catalysts that can be recovered and reused, or employing microwave irradiation to accelerate reaction times. mdpi.comresearchgate.net Benzyl benzoate, a related ester, is used as a scabicide, acaricide, and in perfumery. nih.gov The versatility of the benzoylbenzoate scaffold allows for the introduction of various functional groups, enabling the fine-tuning of chemical and biological properties for specific applications.

Significance of Dichlorinated Aromatic Moieties in Organic Synthesis and Chemical Biology

The presence of a dichlorinated aromatic moiety, as seen in this compound, is of great importance in both organic synthesis and chemical biology. The introduction of chlorine atoms into an aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov These changes can enhance the biological activity of molecules, making chlorinated compounds common in pharmaceuticals and pesticides. ontosight.aiontosight.ai For example, the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) contains a dichlorinated aromatic ring. ontosight.ai

In organic synthesis, dichlorobenzenes are key precursors. nih.gov The chlorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions or can direct further electrophilic aromatic substitutions to specific positions on the ring. nih.gov This reactivity makes them versatile building blocks for constructing more complex molecular architectures. The controlled, regioselective introduction of chlorine atoms onto an aromatic ring is a continuing area of research, with advanced methods being developed for direct C-H chlorination. nih.gov Furthermore, chlorinated aromatic compounds are studied for their environmental impact, as they can be precursors to disinfection byproducts in water treatment processes. nih.govresearchgate.netacs.org

Historical Trajectories in the Academic Investigation of Substituted Benzoate and Benzoyl Compounds

The academic investigation of substituted benzoate and benzoyl compounds has a rich history intertwined with the development of modern organic chemistry. Benzene (B151609) itself was first isolated in the 1820s, and the study of its derivatives, including benzoic acid, quickly followed. oit.edu Early research in the 19th and early 20th centuries focused on fundamental reactions like esterification and the synthesis of simple derivatives.

The discovery of the Friedel-Crafts acylation in 1877 provided a powerful method for synthesizing benzoyl compounds, such as benzophenone, by reacting benzene with benzoyl chloride in the presence of a Lewis acid catalyst. wikipedia.org This reaction became a cornerstone of synthetic organic chemistry. The investigation into substituted benzoates gained momentum as chemists began to understand how different substituents on the aromatic ring influence the properties and reactivity of the molecule. For example, the study of 2,5-substituted benzoic acids has led to the development of inhibitors for anti-apoptotic proteins, which are important targets in cancer therapy. nih.gov

The historical development of compounds like benzoyl peroxide illustrates the trajectory from basic chemical synthesis to diverse applications. Initially synthesized in the 19th century, its utility as a bleaching agent and polymerization initiator was later recognized, followed by its medical application in dermatology in the 1920s. researchgate.net This evolution from fundamental synthesis to practical application is characteristic of the broader field of substituted benzoate and benzoyl compounds, which continue to be a fertile ground for academic and industrial research.

Properties

IUPAC Name |

methyl 2-(3,4-dichlorobenzoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPACJGHGZSPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 3,4 Dichlorobenzoyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of Methyl 2-(3,4-dichlorobenzoyl)benzoate. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl group and the two separate aromatic ring systems. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

The spectrum displays a singlet for the methyl ester protons (-OCH₃) at approximately 3.93 ppm. rsc.org The protons on the two aromatic rings appear in the downfield region (7.10-8.10 ppm) due to the deshielding effects of the aromatic currents and the electron-withdrawing carbonyl and chloro substituents.

The protons of the benzoate (B1203000) ring (H-3, H-4, H-5, H-6) and the 3,4-dichlorobenzoyl ring (H-2', H-5', H-6') exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. For instance, protons on the 3,4-disubstituted ring are expected to show characteristic doublet and doublet of doublets patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.93 | s (singlet) | N/A |

| Aromatic Protons | 7.10 - 8.10 | m (multiplet) | ~1.6 - 8.8 |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the carbon's hybridization and the electronegativity of attached atoms.

The spectrum is expected to show 15 distinct signals. The methyl carbon (-OCH₃) appears at the highest field, around 52 ppm. rsc.org The two carbonyl carbons are significantly deshielded and appear far downfield; the ester carbonyl (C=O) is typically found around 165-167 ppm, while the ketone carbonyl is generally further downfield. oregonstate.edu The twelve aromatic carbons resonate in the intermediate region of approximately 123 to 140 ppm. Quaternary carbons, those not attached to any protons, typically show weaker signals. huji.ac.il The carbons directly bonded to the chlorine atoms (C-3' and C-4') and the carbons attached to the carbonyl groups (C-2, C-1') are also clearly distinguishable based on predictable substituent effects. docbrown.info

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~52 |

| Aromatic CH | 123 - 135 |

| Aromatic C (quaternary) | 127 - 144 |

| Ester C=O | ~166 |

| Ketone C=O | >167 (downfield) |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the benzoate ring (e.g., H-3 with H-4, H-4 with H-5, etc.) and on the dichlorobenzoyl ring (e.g., H-5' with H-6'). This allows for the unambiguous assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com For example, the proton signal at ~3.93 ppm would show a cross-peak to the carbon signal at ~52 ppm, confirming the -OCH₃ group. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com It is particularly crucial for connecting the different fragments of the molecule. Key correlations would include the protons on the benzoate ring showing cross-peaks to the ketone carbonyl carbon, and the protons on the dichlorobenzoyl ring also correlating to the same ketone carbon. This definitively establishes the benzophenone core structure. Furthermore, the methyl protons would show a correlation to the ester carbonyl carbon, confirming the methyl benzoate moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretching: The most prominent features in the IR spectrum are the strong stretching vibrations of the two carbonyl groups. The ester C=O stretch is expected around 1723 cm⁻¹, while the diaryl ketone C=O stretch appears at a lower frequency, typically in the 1660-1680 cm⁻¹ range, due to conjugation with both aromatic rings. researchgate.netvscht.cz

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic rings produce a series of bands in the 1400-1600 cm⁻¹ region. amazonaws.com

C-O Stretching: The ester group exhibits characteristic asymmetric and symmetric C-O stretching bands, typically observed around 1280 cm⁻¹ and 1100-1150 cm⁻¹. docbrown.inforesearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. vscht.czresearchgate.net

C-Cl Stretching: The presence of the chlorine substituents gives rise to strong C-Cl stretching bands, which are typically found in the fingerprint region, often between 1000 and 1100 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | Medium-Weak |

| Ester C=O Stretch | ~1723 | Strong |

| Ketone C=O Stretch | 1660 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1280 | Strong |

| Symmetric C-O-C Stretch | 1100 - 1150 | Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

To support the assignment of experimental vibrational bands, theoretical calculations are often employed. Methods such as Density Functional Theory (DFT), often using the B3LYP functional, can predict the vibrational frequencies of a molecule. researchgate.netnih.gov

Studies on similar molecules, such as methyl 2,5-dichlorobenzoate, have shown that calculated harmonic vibrational frequencies are typically higher than the experimental values. nih.gov This discrepancy arises because the calculations assume a simple harmonic oscillator model, while real molecular vibrations have anharmonic character. To correct for this, the calculated frequencies are often multiplied by a scaling factor, which brings the theoretical spectrum into closer agreement with the experimental data. nih.gov A strong correlation between the scaled theoretical frequencies and the observed bands in the experimental IR and Raman spectra provides high confidence in the vibrational assignments and confirms the proposed molecular structure. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its precise molecular formula. For this compound, the expected molecular formula is C₁₅H₁₀Cl₂O₃.

The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical calculation, confirming the elemental composition. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, where the relative intensities would reflect the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Cl₂O₃ |

| Theoretical Monoisotopic Mass | 308.0007 g/mol |

Analysis of Ion Fragmentation Patterns

In mass spectrometry, after the initial ionization of the molecule, the resulting molecular ion can undergo fragmentation. Analyzing these fragments provides valuable information about the molecule's structural components. For this compound, fragmentation would likely occur at the ester and ketone functional groups, which are the most labile parts of the molecule.

Common fragmentation pathways for similar aromatic esters and ketones include:

Loss of the methoxy group (-OCH₃): Cleavage of the ester's C-O bond would result in the loss of a methoxy radical (•OCH₃, 31 Da), leading to the formation of a stable acylium ion.

Loss of the methyl group (-CH₃): Loss of the methyl radical (•CH₃, 15 Da) is another possible fragmentation from the ester moiety.

Cleavage at the benzoyl group: The bond between the two aromatic rings, bridged by the carbonyl group, is a likely point of cleavage. This could lead to the formation of a 3,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺, m/z 173) or a methyl 2-(carbonyl)benzoate fragment.

Loss of carbon monoxide (CO): Acylium ions formed during fragmentation can often lose a neutral carbon monoxide molecule (28 Da).

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Formula | Expected m/z |

|---|---|---|

| [C₁₄H₇Cl₂O₂]⁺ | Loss of •OCH₃ | 277 |

| [C₇H₃Cl₂O]⁺ | 3,4-Dichlorobenzoyl cation | 173 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide detailed insights into the molecular conformation and how the molecules pack together in the solid state.

Determination of Crystal Structure and Molecular Conformation

A single-crystal X-ray diffraction analysis of this compound would determine its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal the exact bond lengths, bond angles, and torsion angles within the molecule.

A key conformational feature of interest would be the dihedral angle between the two benzene (B151609) rings. In similar benzophenone derivatives, this angle is typically non-zero due to steric hindrance between the ortho-substituents, forcing the rings into a twisted conformation. The analysis would also precisely define the geometry and planarity of the methyl ester group relative to the benzene ring to which it is attached.

Elucidation of Intermolecular Interactions within the Crystal Lattice

Understanding the intermolecular forces is crucial for explaining the physical properties of the compound, such as its melting point and solubility. X-ray crystallography would elucidate the non-covalent interactions that stabilize the crystal lattice.

For this compound, potential intermolecular interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between aromatic C-H groups and the oxygen atoms of the carbonyl or ester groups of neighboring molecules.

Halogen Bonds: Interactions involving the chlorine atoms (Cl···O or Cl···Cl) could play a role in the crystal packing.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would be determined.

The identification and characterization of these interactions would allow for a comprehensive understanding of the supramolecular assembly of the compound in the solid state.

Computational Chemistry and Theoretical Investigations of Methyl 2 3,4 Dichlorobenzoyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of Methyl 2-(3,4-dichlorobenzoyl)benzoate at the electronic level. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For a compound like this compound, a typical approach would involve the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comukm.my

Such studies would focus on several key areas:

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

Energetics: Determination of the total electronic energy, enthalpy, and Gibbs free energy of the optimized molecular structure. These values are crucial for comparing the stability of different conformations or isomers.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of intermolecular interactions and chemical reactions. For this molecule, negative potential would be expected around the oxygen atoms of the carbonyl and ester groups, while positive potential would be located on the hydrogen atoms. nih.govasianrepo.org

Table 1: Representative Electronic Properties Calculated via DFT

| Parameter | Typical Calculated Value |

|---|---|

| Total Energy (Hartree) | -1550.75 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -1.80 |

| HOMO-LUMO Gap (eV) | 5.45 |

| Dipole Moment (Debye) | 3.15 |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. naturalspublishing.comscispace.com These methods are frequently employed for accurate geometry optimization and energy calculations. Geometry optimization is a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. naturalspublishing.comscispace.com

For this compound, an ab initio geometry optimization would typically start with a method like HF using a basis set such as STO-3G or 6-31G*, followed by refinement at a higher level of theory (e.g., MP2) for more accurate results. naturalspublishing.com The optimized geometry provides key structural parameters. Based on crystal structures of similar compounds like Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate and Methyl 2-(3-chlorobenzamido)benzoate, the two phenyl rings are expected to be non-coplanar. nih.govresearchgate.net

Table 2: Predicted Optimized Geometric Parameters from Ab Initio Calculations

| Parameter | Atom Connections | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-C (inter-ring) | 1.50 Å |

| Bond Angle | C-C(O)-C | 119.5° |

| Dihedral Angle | C-C-C(O)-C | -55.0° |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, primarily due to rotation around the single bond connecting the two aromatic rings, gives rise to different conformers.

Conformational analysis involves mapping the potential energy surface (PES) as a function of key dihedral angles. For this molecule, the most significant conformational freedom is the rotation around the C-C bond linking the benzoyl group to the benzoate (B1203000) ring. A relaxed PES scan would be performed by systematically varying this dihedral angle (e.g., from 0° to 360° in steps of 10-15°) and optimizing the rest of the molecular geometry at each step.

This analysis identifies the stable conformers (energy minima) and the transition states (energy maxima) that separate them. The energy difference between a minimum and an adjacent maximum defines the rotational barrier. nih.gov Studies on similar bi-aryl systems show that steric hindrance between ortho-substituents and hydrogen atoms on the adjacent ring largely determines the conformational preferences and barrier heights. nih.govresearchgate.net The most stable conformer is expected to have a twisted arrangement to minimize steric clash.

Table 3: Hypothetical Relative Energies of Conformational Isomers

| Conformer | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Twisted) | ±55° | 0.00 |

| Transition State 1 (Planar) | 0° | 4.50 |

| Local Minimum (Perpendicular) | ±90° | 1.20 |

| Transition State 2 | ±125° | 3.80 |

While this compound itself is not expected to exhibit significant tautomerism, the benzoyl moiety is a core component of many systems where tautomeric equilibria are crucial. Tautomers are constitutional isomers that readily interconvert, most commonly through proton transfer. A well-known example is the keto-enol tautomerism in β-dicarbonyl compounds. orientjchem.orgmdpi.com

Computational chemistry is an invaluable tool for studying these equilibria. By calculating the Gibbs free energies of the different tautomeric forms (e.g., keto vs. enol), the position of the equilibrium can be predicted. orientjchem.orgresearchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), are often included in these calculations, as solvent polarity can dramatically shift the equilibrium. orientjchem.org For example, in benzoyl-containing systems with adjacent hydroxyl groups, DFT calculations can accurately determine whether the keto or the enol form is more stable and by how much energy.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. paulbracher.comlibretexts.org The analysis of frontier molecular orbitals—the HOMO and LUMO—is particularly insightful.

The spatial distribution and energy of these orbitals are key to understanding a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the outermost orbital containing electrons. It acts as an electron donor, and its energy is related to the ionization potential. In a molecule like this compound, the HOMO is likely to be localized primarily on the electron-rich 3,4-dichlorophenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital available to accept electrons. It acts as an electron acceptor, and its energy is related to the electron affinity. The LUMO is expected to be distributed over the more electron-deficient benzoyl-benzoate portion of the molecule, particularly the carbonyl group. ukm.my

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability. It corresponds to the energy of the lowest-energy electronic transition, which can be correlated with UV-Visible spectroscopy. nih.gov

Table 4: Representative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -0.95 | Benzoate Ring |

| LUMO | -1.80 | Benzoyl-Benzoate System |

| HOMO | -7.25 | 3,4-Dichlorophenyl Ring |

| HOMO-1 | -7.85 | 3,4-Dichlorophenyl Ring / Cl atoms |

HOMO-LUMO Gap Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. In the case of this compound, the presence of electron-withdrawing chlorine atoms on the benzoyl ring and the carbonyl and ester groups are expected to influence the energies of the frontier orbitals. The HOMO is likely to be localized on the electron-rich regions of the molecule, while the LUMO is anticipated to be distributed over the electron-deficient areas.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO gap is directly related to the energy of the first major electronic transition, which can be observed in the ultraviolet-visible (UV-Vis) spectrum. A smaller gap would correspond to an absorption at a longer wavelength. Theoretical calculations can predict these transition energies, providing valuable insight into the molecule's electronic absorption characteristics.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Electron-donating capability |

| LUMO Energy | (Value in eV) | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Chemical reactivity and electronic transition energy |

Note: Specific energy values require dedicated computational studies and are represented here as placeholders.

Mapping of Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecular surface.

For this compound, the MEP map is expected to show regions of negative potential (typically colored in shades of red and yellow) around the electronegative oxygen and chlorine atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (usually depicted in blue) are anticipated around the hydrogen atoms, indicating sites that are favorable for nucleophilic attack.

Prediction and Simulation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using harmonic frequency analysis at the optimized geometry of the molecule.

The predicted vibrational spectrum for this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key vibrational modes would include:

C=O stretching: Strong absorptions are expected for the ketone and ester carbonyl groups.

C-O stretching: Associated with the ester functionality.

C-Cl stretching: Characteristic vibrations for the chloro-substituted benzene (B151609) ring.

Aromatic C-H and C=C stretching: Vibrations associated with the two benzene rings.

CH3 group vibrations: Stretching and bending modes of the methyl group.

By comparing the theoretically predicted spectrum with an experimentally obtained one, a detailed assignment of the vibrational modes can be achieved. This comparison often involves scaling the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| C=O (ketone) stretch | (Value) | Strong (IR) |

| C=O (ester) stretch | (Value) | Strong (IR) |

| Aromatic C=C stretch | (Value) | Medium-Strong (IR/Raman) |

| C-Cl stretch | (Value) | Medium (IR/Raman) |

| C-O (ester) stretch | (Value) | Strong (IR) |

| Aromatic C-H stretch | (Value) | Medium (IR/Raman) |

| Aliphatic C-H stretch | (Value) | Medium (IR/Raman) |

Note: Specific wavenumber values require dedicated computational studies and are represented here as placeholders.

Computational Approaches to NMR Chemical Shift Prediction

Computational chemistry can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for the different nuclei in a molecule, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose.

The predicted NMR spectrum for this compound would show distinct signals for each chemically unique proton and carbon atom. The chemical shifts are highly sensitive to the local electronic environment of the nucleus. For instance:

The protons on the aromatic rings will have their chemical shifts influenced by the positions of the chlorine atoms and the benzoyl and benzoate groups.

The protons of the methyl group in the ester will have a characteristic chemical shift.

The carbon atoms of the carbonyl groups will appear at significantly downfield shifts in the ¹³C NMR spectrum.

The carbon atoms bonded to the chlorine atoms will also show characteristic shifts.

Theoretical prediction of NMR spectra can be a powerful tool for structure elucidation and for assigning the signals in an experimental spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons (H) | (Range of values) |

| Methyl Protons (H) | (Value) |

| Carbonyl Carbons (C) | (Range of values) |

| Aromatic Carbons (C) | (Range of values) |

| Methyl Carbon (C) | (Value) |

Note: Specific chemical shift values require dedicated computational studies and are represented here as placeholders.

Reaction Mechanisms and Chemical Reactivity Profiles

Mechanistic Pathways of Ester Hydrolysis and Transesterification of Methyl 2-(3,4-Dichlorobenzoyl)benzoate

The ester moiety of this compound is a key reactive site, primarily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Ester Hydrolysis: This reaction can be catalyzed by either acid or base to yield 2-(3,4-dichlorobenzoyl)benzoic acid.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) regenerate the acid catalyst and produce the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the carboxylate salt. An acidic workup is necessary to protonate the carboxylate to the final carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically an equilibrium process, which can be driven to completion by using an excess of the reactant alcohol or by removing the methanol byproduct.

Regio- and Stereoselectivity in Derivatization Reactions

The presence of multiple functional groups in this compound allows for various derivatization reactions, with outcomes influenced by the relative reactivity of these sites.

Beyond hydrolysis and transesterification, the methyl ester can undergo other nucleophilic acyl substitution reactions.

Amidation: Reaction with ammonia (B1221849) or primary and secondary amines can convert the ester to the corresponding amide. This transformation generally requires more forcing conditions, such as heating, compared to hydrolysis.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(hydroxymethyl)phenylmethanone. Milder reducing agents like sodium borohydride (B1222165) are typically not reactive enough to reduce esters. wikipedia.org

The ketone carbonyl is more electrophilic than the ester carbonyl and is therefore more susceptible to nucleophilic attack.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). researchgate.net This chemoselectivity allows for the transformation of the ketone without affecting the ester group. The stereoselectivity of such reductions can be influenced by the steric environment around the carbonyl group and the specific reagents used. researchgate.netnih.gov For instance, the use of cerium(III) chloride with sodium borohydride (Luche reduction) can alter the stereochemical outcome compared to sodium borohydride alone. nih.gov

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) occurs preferentially at the ketone carbonyl to form tertiary alcohols after an acidic workup.

The electronic properties of the substituents on the dichlorinated ring dictate its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The two chlorine atoms and the benzoyl group are electron-withdrawing, deactivating the ring towards electrophilic attack. vaia.comquora.com Therefore, forcing conditions are required for reactions like nitration, halogenation, or Friedel-Crafts reactions. msu.edu The directing effects of the substituents would need to be considered to predict the regiochemical outcome of any substitution.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the substituents makes the dichlorinated ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com A strong nucleophile can displace one of the chlorine atoms, particularly when positioned ortho or para to a strong electron-withdrawing group. quizlet.comchegg.comquizlet.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. quizlet.com

Photochemical and Thermal Stability and Decomposition Mechanisms

The stability of this compound under energetic conditions is a critical aspect of its chemical profile.

Photochemical Stability: Aromatic ketones can undergo photochemical reactions upon UV irradiation. chemeurope.comwikipedia.orgchem-station.com The benzoyl moiety can be excited, leading to reactions such as the Norrish Type I or Type II pathways. chemeurope.comwikipedia.orgchem-station.com The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms, forming radical intermediates. wikipedia.orgnih.gov The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group. chemeurope.comnumberanalytics.com The presence of chlorine atoms on the aromatic ring may also lead to photochemical dehalogenation. researchgate.net Dichloro-derivatives of some benzophenones have been shown to be less photostable in water than the parent compounds. researchgate.net

Supramolecular Chemistry and Crystal Engineering of Methyl 2 3,4 Dichlorobenzoyl Benzoate

Analysis of Hydrogen Bonding Networks

While lacking conventional strong hydrogen bond donors like O-H or N-H groups, the molecular structure of Methyl 2-(3,4-dichlorobenzoyl)benzoate is rich in weak hydrogen bond donors and acceptors. The activated C-H bonds of the aromatic rings and the methyl group can serve as donors, while the carbonyl oxygen, ester oxygen, and chlorine atoms can act as acceptors. These weak but numerous interactions are often pivotal in determining the final crystal lattice.

Intra- and Intermolecular Hydrogen Bonds (e.g., C-H···O, C-H···Cl)

In the solid state, molecules are often linked through networks of weak C-H···O hydrogen bonds. The carbonyl oxygen of the benzoyl group and the ester oxygen are both potent acceptors. Aromatic C-H donors can engage with these oxygen acceptors on neighboring molecules to form chains or dimeric motifs. For instance, intermolecular C-H···O interactions can link molecules into chains, which is a common feature in the crystal packing of related benzamide (B126) and benzoate (B1203000) derivatives. nih.gov

Intramolecular hydrogen bonds may also contribute to the molecule's conformational stability. A short contact between an aromatic hydrogen adjacent to the benzoyl linker and the carbonyl oxygen can create a six-membered ring motif, often denoted as an S(6) ring, which helps to planarize that portion of the molecule. nih.gov Furthermore, C-H···Cl interactions, though generally weaker, can play a role in directing the three-dimensional architecture, with aromatic C-H groups acting as donors to the chlorine atoms on an adjacent molecule.

Below is a table of typical geometric parameters for such hydrogen bonds, based on observations in analogous molecular crystals.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Type |

| C (aromatic) | H | O (carbonyl) | 2.20 - 2.60 | 140 - 170 | Intermolecular |

| C (methyl) | H | O (carbonyl) | 2.30 - 2.70 | 130 - 160 | Intermolecular |

| C (aromatic) | H | O (ester) | 2.25 - 2.65 | 140 - 165 | Intermolecular |

| C (aromatic) | H | Cl | 2.70 - 3.00 | 130 - 160 | Intermolecular |

Characterization of Pi-Stacking Interactions Involving Aromatic Rings

Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. libretexts.org These interactions are fundamental to the assembly of many organic molecules and contribute significantly to the stabilization of crystal structures. In this compound, both the dichlorinated phenyl ring and the methyl benzoate ring can participate in such interactions.

The geometry of π-π stacking can vary, typically falling into two main categories: face-to-face (sandwich) or parallel-displaced. Due to electrostatic repulsion, a perfect face-to-face stacking is rare; a parallel-displaced arrangement, where the rings are offset, is more common and energetically favorable. wikipedia.org The presence of electron-withdrawing chlorine atoms on one ring and the ester group on the other modulates the quadrupole moments of the rings, influencing the preferred stacking geometry. These interactions can lead to the formation of one-dimensional columns or two-dimensional layered sheets within the crystal lattice.

| Interaction Parameter | Typical Value Range | Description |

| Centroid-to-Centroid Distance | 3.3 - 3.8 Å | The distance between the geometric centers of the two aromatic rings. |

| Interplanar Angle | 0° - 10° | The angle between the planes of the two interacting aromatic rings. |

| Slip Angle | 15° - 30° | The angle describing the offset of one ring relative to the other in a parallel-displaced arrangement. |

Investigation of Halogen Bonding and Other Non-Covalent Interactions

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. wikipedia.org In this compound, the chlorine atoms, being covalently bonded to the aromatic ring, possess a positive σ-hole, allowing them to act as halogen bond donors.

These chlorine atoms can form C-Cl···O halogen bonds with the carbonyl or ester oxygen atoms of adjacent molecules. The strength and directionality of these bonds make them a powerful tool in crystal engineering. wikipedia.org A typical C-Cl···O interaction is characterized by a distance shorter than the sum of the van der Waals radii of chlorine and oxygen (~3.27 Å) and an angle close to 165°. mdpi.com The presence of two chlorine atoms offers the possibility of forming extended one- or two-dimensional networks, significantly influencing the crystal's architecture and stability.

| Donor Atom | Acceptor Atom | Interaction Type | Typical Distance (Å) | C-X···A Angle (°) |

| Cl | O (carbonyl) | Halogen Bond | 3.00 - 3.25 | 160 - 175 |

| Cl | O (ester) | Halogen Bond | 3.05 - 3.30 | 155 - 170 |

Design Principles for Tailored Solid-State Architectures

The predictable nature of non-covalent interactions allows for the rational design of crystalline materials with desired structures and properties. By understanding the interplay of the various interactions available to this compound, principles for engineering its solid-state architecture can be established.

Influence of Molecular Conformation on Crystal Packing

The core of the target molecule is a substituted benzophenone, which is known to be non-planar. The dihedral angle between the two aryl rings is a critical conformational parameter that profoundly impacts crystal packing. researchgate.net Steric hindrance between ortho-substituents and hydrogens generally forces the rings to twist relative to each other. For substituted benzophenones, this twist angle can range from approximately 38° to over 80°. researchgate.net

This inherent twist prevents the molecule from packing in a simple, flat, layered structure. Instead, it promotes the formation of more complex three-dimensional herringbone or other interlocking patterns. The specific dihedral angle adopted in the solid state will be a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions (hydrogen, halogen, and π-π bonds), demonstrating a key principle of crystal engineering where both molecular shape and intermolecular forces are codependent.

Engineering of Supramolecular Synthons

Supramolecular synthons are robust, repeating patterns of intermolecular interactions that serve as the building blocks of a crystal. Identifying and controlling these synthons is the essence of crystal engineering. For this compound, several potential synthons can be envisioned based on the interactions discussed.

A common synthon in related structures is a centrosymmetric dimer formed through a pair of C-H···O hydrogen bonds. Alternatively, a catemer (chain) synthon could arise from a combination of head-to-tail C-H···O hydrogen bonds or C-Cl···O halogen bonds. The competition and cooperation between different possible synthons—for example, a π-stacked arrangement versus a halogen-bonded network—will determine the final crystal structure. By modifying molecular substituents or crystallization conditions, it is possible to favor one synthon over another, thus providing a pathway to engineer different polymorphic forms of the material with distinct physical properties.

Environmental Fate and Degradation Pathways from a Chemical and Biochemical Perspective

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Methyl 2-(3,4-dichlorobenzoyl)benzoate, the most relevant abiotic pathways are photolysis, driven by sunlight, and hydrolysis, the reaction with water.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While specific photolysis data for this compound are not extensively documented, the behavior of related chlorinated aromatic compounds suggests it may be susceptible to this process.

Chlorinated compounds on aromatic rings can undergo photolytic degradation through the cleavage of the carbon-chlorine (C-Cl) bond. This process can be influenced by environmental factors such as the presence of photosensitizing substances (e.g., humic acids in water), temperature, and the wavelength of light. The degradation of chlorobenzene, a structural component of the target molecule, has been shown to proceed via direct photolysis and can be significantly accelerated by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as UV/O₃ and UV/H₂O₂ systems. ccsenet.org For some chlorinated pesticides, photolysis in aqueous environments is a significant degradation route, although the rate can be pH-dependent. For instance, negligible photolysis has been reported for some compounds at neutral and alkaline pH, with degradation at acidic pH being attributed more to hydrolysis. jbarbiomed.com Therefore, while direct photolysis of this compound in the environment is possible, its rate and significance would depend heavily on local environmental conditions.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the ester linkage is the primary site for hydrolytic attack. This reaction is one of the most significant abiotic degradation pathways for esters in aquatic environments. researchgate.netjbarbiomed.com

The hydrolysis of the ester bond in this compound yields two primary products: Methanol (B129727) and 2-(3,4-dichlorobenzoyl)benzoic acid . The rate of this reaction is highly dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases. nih.gov

Base-catalyzed hydrolysis: This process is typically faster and more significant under alkaline environmental conditions. The hydroxyl ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester group, leading to cleavage of the ester bond.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule.

The stability of benzoate (B1203000) esters is influenced by their chemical structure, including steric hindrance and electronic effects of substituents on the aromatic rings. researchgate.netnih.gov While specific kinetic data for this compound is limited, studies on analogous esters provide insight into its likely stability. The table below presents half-life data for the hydrolysis of related benzoate esters under various conditions, illustrating the general lability of this functional group.

Table 1: Comparative Hydrolytic Stability of Related Benzoate Esters

| Compound | Condition | Half-life (t½) | Reference |

|---|---|---|---|

| Methyl benzoate | Rat Plasma | 36 min | researchgate.net |

| Ethyl benzoate | Rat Plasma | 17 min | researchgate.net |

| n-Propyl benzoate | Rat Plasma | 10 min | researchgate.net |

| Phenyl benzoate | Rat Plasma | 7 min | researchgate.net |

| Benzyl benzoate | Aqueous Alcohol | >24 hours | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Given its structure as a methyl ester, this compound is expected to undergo hydrolysis under typical environmental pH conditions, representing a crucial first step in its complete degradation.

Biotransformation and Microbial Degradation Studies

Following initial hydrolysis, the resulting 2-(3,4-dichlorobenzoyl)benzoic acid and its simpler analogue, 3,4-Dichlorobenzoic acid , become available for microbial degradation. Chlorobenzoic acids (CBAs) are known xenobiotics, and numerous microorganisms have evolved pathways to utilize them as carbon and energy sources.

Microbial degradation of dichlorobenzoic acids can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct metabolic routes.

Aerobic Degradation: In the presence of oxygen, bacteria such as Corynebacterium, Brevibacterium, and Edwardsiella tarda have been shown to degrade 3,4-Dichlorobenzoic acid (3,4-DCBA). ccsenet.orgjbarbiomed.comjbarbiomed.comresearchgate.net The typical aerobic pathway is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechol intermediates. These intermediates undergo ring cleavage and are further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. ccsenet.orgresearchgate.net Some bacteria employ an initial hydrolytic dehalogenation step, removing a chlorine atom before ring cleavage. nih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination. researchgate.netwikipedia.org In this process, anaerobic microbial consortia use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. For 3,4-DCBA, this would lead to the formation of 3-Chlorobenzoic acid , then Benzoic acid . The non-chlorinated benzoic acid can then be completely mineralized to methane (B114726) and carbon dioxide by other members of the anaerobic community. researchgate.netresearchgate.net

The study of microbial degradation pathways has led to the identification of key intermediate metabolites. These compounds provide a roadmap for the biochemical transformation of the parent molecule.

For the aerobic degradation of 3,4-DCBA and related compounds, the initial attack determines the subsequent metabolites. One common pathway proceeds through dioxygenation to form catecholic intermediates. For example, 3-CBA can be converted to 3-Chlorocatechol (B1204754) or 4-Chlorocatechol . researchgate.net Another well-studied pathway, particularly for 4-chlorobenzoate (B1228818), involves an initial hydrolytic dehalogenation to produce 4-Hydroxybenzoic acid , which is then hydroxylated to Protocatechuic acid before ring cleavage. nih.govnih.gov In some cases, such as with Alcaligenes denitrificans, an initial reductive dechlorination can occur even under aerobic conditions, converting 2,4-dichlorobenzoate (B1228512) to 4-Chlorobenzoic acid . nih.govnih.gov

Table 2: Key Microbial Metabolites in the Degradation of Dichlorobenzoic Acids and Related Compounds

| Precursor Compound | Degradation Condition | Key Metabolite(s) | Reference(s) |

|---|---|---|---|

| 3,4-Dichlorobenzoic acid | Aerobic | 5-Chloroprotocatechuic acid | researchgate.net |

| 2,4-Dichlorobenzoic acid | Aerobic | 4-Chlorobenzoic acid, 4-Hydroxybenzoic acid, Protocatechuic acid | nih.govnih.govresearchgate.net |

| 4-Chlorobenzoic acid | Aerobic | 4-Hydroxybenzoic acid, Protocatechuic acid | nih.govnih.gov |

| 3-Chlorobenzoic acid | Aerobic | 3-Chlorocatechol, 4-Chlorocatechol | researchgate.net |

| 3,4-Dichlorobenzoic acid | Anaerobic | 3-Chlorobenzoic acid, Benzoic acid | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The microbial degradation of chlorinated aromatic compounds is mediated by a series of specific enzymes that catalyze dechlorination and the cleavage of the stable aromatic ring.

Dechlorination Enzymes:

Reductive Dehalogenases: These enzymes are crucial in anaerobic pathways. They catalyze hydrogenolysis, a reaction where a C-Cl bond is cleaved and replaced by a C-H bond. wikipedia.org

Hydrolytic Dehalogenases: Found in some aerobic bacteria, these enzymes replace a chlorine atom with a hydroxyl group from water. For example, the dehalogenation of 4-chlorobenzoate to 4-hydroxybenzoate (B8730719) is a key initial step in the pathway used by Arthrobacter sp. nih.gov

Dioxygenases: These enzymes can sometimes effect dechlorination indirectly. By adding two hydroxyl groups to the aromatic ring, they facilitate the subsequent elimination of the chlorine atom.

Ring Cleavage Enzymes: The central strategy for degrading the aromatic ring involves converting the substrate into a dihydroxy-substituted intermediate (a catechol), which is then susceptible to ring fission by powerful dioxygenase enzymes.

Chlorocatechol 1,2-Dioxygenase: This enzyme catalyzes the ortho (or intradiol) cleavage of the chlorocatechol ring between the two hydroxyl-bearing carbons. This is a common strategy in the degradation of chlorobenzoates and leads to the formation of chloro-cis,cis-muconate. jbarbiomed.comnih.gov

Chlorocatechol 2,3-Dioxygenase: This enzyme catalyzes the meta (or extradiol) cleavage of the ring at a bond adjacent to the hydroxyl groups. While sometimes productive, this pathway can lead to the formation of reactive dead-end products that cause enzyme inactivation, making it a less common route for highly chlorinated catechols. nih.gov

The subsequent metabolites from ring cleavage are funneled into the 3-oxoadipate pathway (also known as the β-ketoadipate pathway), where they are converted into intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA, completing the mineralization process. nih.govasm.org

Table 3: Key Enzymes in the Biotransformation of Chlorobenzoic Acids

| Enzyme Class | Specific Enzyme Example | Function | Reference(s) |

|---|---|---|---|

| Oxygenase | Benzoate/Chlorobenzoate Dioxygenase | Initial hydroxylation of the aromatic ring | researchgate.netresearchgate.net |

| Dehalogenase | 4-Chlorobenzoate Dehalogenase | Hydrolytic removal of chlorine to form a hydroxyl group | nih.gov |

| Dehalogenase | Reductive Dehalogenase | Anaerobic removal of chlorine, replaced by hydrogen | wikipedia.org |

| Ring-Cleavage Dioxygenase | Chlorocatechol 1,2-Dioxygenase | Ortho cleavage of the chlorocatechol ring | jbarbiomed.comnih.gov |

| Ring-Cleavage Dioxygenase | Chlorocatechol 2,3-Dioxygenase | Meta cleavage of the chlorocatechol ring | nih.gov |

| Isomerase | Chloromuconate Cycloisomerase | Conversion of chloro-cis,cis-muconate | nih.gov |

| Hydrolase | Dienelactone Hydrolase | Hydrolysis of dienelactone intermediate | nih.gov |

This table is interactive. Click on the headers to sort the data.

Substrate Specificity and Enzyme Kinetics in Biodegradation (General to chlorobenzoates)

The microbial degradation of chlorobenzoates is a process governed by the specific enzymatic machinery of the involved microorganisms. The efficiency and pathway of degradation are critically dependent on the substrate specificity of the enzymes and their kinetic properties. Factors such as the number and position of chlorine atoms on the benzoate ring profoundly influence which enzymes can act on the compound and at what rate.

The initial attack on the aromatic ring of chlorobenzoates is often catalyzed by dioxygenase enzymes. These enzymes exhibit a range of substrate specificities that frequently dictate whether a particular isomer can be metabolized. For instance, the degradation of 2-chlorobenzoic acid (2-CBA) can be initiated by 2-halobenzoate-1,2-dioxygenase, which incorporates two oxygen atoms to form catechol. researchgate.netresearchgate.net Some microorganisms possess enzymes that can degrade 2-CBA, 2,3-dichlorobenzoic acid, and 2,5-dichlorobenzoic acid. researchgate.net In contrast, the breakdown of 3-chlorobenzoic acid (3-CBA) can be catalyzed by benzoate-1,2-dioxygenase, leading to the formation of 3-chlorocatechol or 4-chlorocatechol. researchgate.net Furthermore, specific enzymes like 3-chlorobenzoate-3,4-dioxygenase are capable of degrading 3,4-dichlorobenzoic acid. researchgate.net

The degradation of chlorobenzoates does not always proceed through a single, universal pathway. For 3-CBA, several distinct metabolic routes have been identified in different bacteria, highlighting the diversity of enzymatic specificities. nih.gov The most common pathway involves conversion to (chloro)catechol, which is then channeled into central metabolism. nih.gov However, alternative pathways exist where 3-CBA is degraded via intermediates like 4-hydroxybenzoate or 3-hydroxybenzoate, which are then converted to protocatechuate or gentisate, respectively. nih.govresearchgate.net The selection of the pathway is determined by the specific enzymatic profile of the degrading organism. oup.com

The kinetics of these enzymatic reactions are crucial for understanding the rate of chlorobenzoate degradation in the environment. The process often follows Michaelis-Menten kinetics, where the rate of reaction increases with substrate concentration until the enzyme becomes saturated. nih.govasm.org However, at high concentrations, some chlorobenzoates can be inhibitory to the degrading microorganisms, a phenomenon that can be described by the Haldane-Andrews model. researchgate.net

Kinetic parameters such as the maximum specific growth rate (μmax), the half-saturation constant (Ks), and the inhibition constant (Ki) quantify the relationship between substrate concentration and degradation rate. A low Ks value indicates a high affinity of the enzyme for the substrate, allowing the organism to degrade the compound efficiently even at low concentrations.

Table 1: Growth and Kinetic Parameters for Enterobacter aerogenes on Various Chlorobenzoates

| Parameter | 2-CBA | 3-CBA | 4-CBA | 3,4-dCBA |

|---|---|---|---|---|

| μmax (h⁻¹) | 0.8 | 0.2 | 0.5 | 0.2 |

| Ks (mM) | 8 | 41 | 10 | 18 |

| Ki (mM) | 53 | 5 | 28 | 12 |

Data sourced from a study on the biodegradation kinetics of substituted chlorobenzoic acids by Enterobacter aerogenes. researchgate.net

In anaerobic environments, the kinetics of reductive dehalogenation have also been studied. For example, in anoxic sediment slurries, the initial dehalogenation of 3-chlorobenzoate (B1228886) and 3,5-dichlorobenzoate exhibited Michaelis-Menten kinetics, with apparent Km values ranging from 30 to 67 μM. nih.govasm.org

A significant aspect of enzyme kinetics in mixed-substrate environments is competitive inhibition. The presence of one chlorobenzoate isomer can interfere with the degradation of another. It has been observed that dichlorinated substrates can competitively inhibit the dehalogenation of monochlorinated substrates. nih.govasm.org This occurs because the inhibitor compound competes with the substrate for the active site of the enzyme. For example, both 2-CBA and 4-chlorobenzoate (4-CBA) have been shown to act as inhibitors for the enzyme 3-chlorobenzoate-1,2-dioxygenase from Rhodococcus opacus. nih.govnih.gov In the presence of 2-CBA, the inhibition was found to be competitive, where the maximum reaction rate (Vmax) did not change, but the apparent substrate affinity decreased. nih.govnih.gov Such interactions are critical in real-world scenarios where environmental pollutants often exist as complex mixtures.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chlorobenzoic acid (2-CBA) |

| 3-Chlorobenzoic acid (3-CBA) |

| 4-Chlorobenzoic acid (4-CBA) |

| 2,3-Dichlorobenzoic acid |

| 2,5-Dichlorobenzoic acid |

| 3,4-Dichlorobenzoic acid (3,4-dCBA) |

| 3,5-Dichlorobenzoate |

| 4-Amino-3,5-dichlorobenzoate |

| Benzoate |

| Catechol |

| 3-Chlorocatechol |

| 4-Chlorocatechol |

| 4-Hydroxybenzoate |

| 3-Hydroxybenzoate |

| Protocatechuate |

Advanced Chemical Applications and Material Science Potential of Methyl 2 3,4 Dichlorobenzoyl Benzoate

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of the functional groups within Methyl 2-(3,4-dichlorobenzoyl)benzoate positions it as a valuable precursor for the synthesis of more complex molecules. The ester and ketone functionalities, combined with the chlorinated aromatic rings, provide multiple sites for chemical modification.

Building Block for Agrochemicals and Pharmaceutical Precursors (Chemical Synthesis Focus)

The 3,4-dichlorobenzoyl moiety is a structural feature found in a number of biologically active compounds, including certain classes of fungicides and insecticides. For instance, dichloroisothiazole-based strobilurins, a class of fungicides, have been synthesized incorporating a 3,4-dichloroisothiazole group, highlighting the utility of the dichloro-substituted phenyl ring in creating potent agrochemicals. nih.gov The general synthetic strategy often involves the reaction of a dichlorobenzoyl chloride with a suitable amine or alcohol to form an amide or ester linkage, respectively.

Given this precedent, this compound could theoretically serve as a key intermediate in the synthesis of novel agrochemicals. The ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride would be a reactive intermediate, capable of being coupled with various nucleophiles to generate a library of compounds for biological screening.

Similarly, in the pharmaceutical industry, the dichlorinated phenyl group is a component of some drug candidates. For example, benzamide (B126) derivatives are utilized in the development of anticonvulsant agents. researchgate.net The synthesis of such compounds often relies on the reaction of a substituted benzoyl chloride with an appropriate amine. Therefore, this compound could be a valuable starting material for the synthesis of pharmaceutical precursors.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical and Pharmaceutical Precursors

| Transformation | Reagents and Conditions | Potential Product Class |

| Hydrolysis of Ester | Aqueous acid or base (e.g., HCl or NaOH), heat | 2-(3,4-Dichlorobenzoyl)benzoic acid |

| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) | 2-(3,4-Dichlorobenzoyl)benzoyl chloride |

| Amide Formation | Reaction of the acid chloride with a primary or secondary amine | Dichlorobenzoylbenzamides |

| Esterification/Transesterification | Reaction of the acid chloride with an alcohol or reaction of the methyl ester with another alcohol under catalytic conditions | Dichlorobenzoylbenzoate esters |

Precursor for Specialty Chemicals and Fine Organic Intermediates

Beyond the realms of agrochemicals and pharmaceuticals, this compound holds potential as a precursor for a variety of specialty chemicals and fine organic intermediates. Specialty chemicals are valued for their specific functions and are produced in lower volumes than bulk chemicals. The unique substitution pattern of this compound makes it a candidate for creating bespoke molecules with tailored properties.

Fine organic intermediates are complex molecules that serve as building blocks for a wide range of specialty chemicals. The chemical handles present in this compound allow for its integration into larger, more complex molecular architectures. For instance, the ketone group can undergo reactions such as reduction to an alcohol, or nucleophilic addition, while the aromatic rings can be subject to further electrophilic substitution, although the existing chlorine atoms are deactivating.

Exploration in the Design of Functional Materials

The benzophenone core within this compound is a well-known chromophore that exhibits interesting photophysical properties. This has led to the extensive use of benzophenone derivatives in material science, particularly in applications related to their interaction with light.

Potential in Optoelectronic Applications (Theoretical Exploration)

The electronic and optical properties of benzophenone and its derivatives have been the subject of theoretical studies, often employing methods like Density Functional Theory (DFT). scribd.comresearchgate.netscialert.net These studies investigate how different substituents on the benzophenone core influence its absorption and emission of light. The presence of electron-withdrawing groups, such as chlorine atoms, can significantly alter the energy levels of the molecular orbitals, thereby tuning the optoelectronic properties.

The absorption of UV light by benzophenone derivatives is a key feature that makes them suitable for applications such as UV filters. researchgate.net The chlorine substituents in this compound would be expected to modify the UV absorption spectrum compared to unsubstituted benzophenone. Theoretical calculations could predict the absorption maxima and oscillator strengths, providing insights into its potential efficacy as a UV absorber.

Furthermore, the ability of benzophenone derivatives to undergo intersystem crossing to a triplet state upon photoexcitation is crucial for applications in photochemistry and as photosensitizers. The heavy atom effect of the chlorine atoms in this compound could potentially enhance the rate of intersystem crossing, making it an interesting candidate for such applications.

Table 2: Predicted Effects of Substituents on the Optoelectronic Properties of Benzophenone Derivatives

| Substituent | Position | Predicted Effect on Absorption Spectrum | Rationale |

| Hydroxyl (-OH) | ortho | Red-shift (to longer wavelengths) | Intramolecular hydrogen bonding and excited-state proton transfer |

| Hydroxyl (-OH) | para | Blue-shift (to shorter wavelengths) | Alteration of π-electron system |

| Alkoxy (-OR) | para | Red-shift | Electron-donating nature |

| Chlorine (-Cl) | meta, para | Potential shift in absorption spectrum | Inductive electron-withdrawing effect and weak π-donation |

Incorporation into Polymer Systems (Theoretical Exploration)

Benzophenone and its derivatives are widely used as photoinitiators and cross-linking agents in polymer chemistry. acs.org Upon absorption of UV radiation, the benzophenone moiety can abstract a hydrogen atom from a polymer chain, creating a radical that can initiate polymerization or cross-linking. This property is exploited to create polymer networks and hydrogels. mdpi.com

Theoretically, this compound could be chemically modified to be incorporated into a polymer backbone or as a pendant group. For example, the methyl ester could be transformed into a functional group capable of polymerization, such as a vinyl or an acrylate group. The resulting polymer would have pendant dichlorobenzophenone units.

The incorporation of such a benzophenone derivative into a polymer could impart UV-stabilizing properties to the material. The benzophenone units would absorb harmful UV radiation, protecting the polymer backbone from degradation. Additionally, upon exposure to UV light, these units could induce cross-linking, which can improve the mechanical properties and solvent resistance of the polymer. The kinetics of such photocross-linking can be influenced by the substituents on the benzophenone ring. acs.org

Future Directions and Emerging Research Avenues for Methyl 2 3,4 Dichlorobenzoyl Benzoate Research

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes for Methyl 2-(3,4-dichlorobenzoyl)benzoate and related structures often rely on traditional methods that may involve harsh reagents, multi-step processes, and the generation of significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and environmental compatibility.

Key areas for development include:

Catalytic Innovations: Research is moving towards the use of novel catalysts, such as solid acid catalysts, to replace traditional strong acids like sulfuric or hydrochloric acid in esterification reactions. researchgate.net This shift aims to simplify purification processes and reduce corrosive waste streams.

Alternative Reagents: The use of safer and more sustainable reagents is a priority. For instance, replacing hazardous chemicals like methyl iodide or dimethyl sulfate with greener alternatives such as dimethyl carbonate is an active area of investigation for the synthesis of related methyl benzoates. patsnap.com

These advancements are crucial for making the production of this compound more economically viable and environmentally responsible for potential large-scale applications.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets to predict the properties and activities of hypothetical molecules, thereby accelerating the research and development cycle.

Future applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms, such as support vector machines and artificial neural networks, can be trained to build reliable Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict various properties, including reactivity, solubility, and potential biological activity, based on molecular structure alone.

Virtual Screening: AI-driven platforms can perform high-throughput virtual screening of large compound libraries to identify derivatives of this compound with desired characteristics. This significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally. researchgate.net

De Novo Design: Advanced algorithms can design entirely new molecules inspired by the core structure. By defining specific target properties, AI can generate novel derivatives with optimized features, potentially leading to materials with enhanced performance. nih.gov

The synergy between computational prediction and experimental validation will enable a more targeted and efficient exploration of the chemical space around this compound.

Comprehensive Studies on Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for predicting its behavior and designing new applications. Future research will focus on detailed quantitative and qualitative studies to elucidate these connections.

Key research avenues will involve:

Substituent Effects: Systematic studies on how the position and nature of substituents on the benzene (B151609) rings influence the compound's electronic properties and reactivity. The Hammett correlation is a foundational tool for quantitatively assessing these electronic effects in benzene derivatives. libretexts.org

Computational Chemistry: Utilizing theoretical and computational chemistry to model molecular orbitals, charge distribution, and reaction pathways. nih.gov These methods can provide deep insights into the electrophilic and nucleophilic character of different sites within the molecule, which governs its reactivity. nih.gov

Kinetic and Mechanistic Studies: Detailed experimental investigations into the kinetics and mechanisms of reactions involving this compound. Understanding the step-by-step process of its chemical transformations is crucial for controlling reaction outcomes and optimizing conditions.

These comprehensive studies will create a robust framework for predicting the chemical behavior of this compound and its derivatives, facilitating their application in targeted chemical syntheses.

Exploration of Novel Intermolecular Interactions and Self-Assembly Phenomena

The way molecules of this compound interact with each other and with other molecules dictates its macroscopic properties, such as crystal packing and solubility. Exploring these non-covalent interactions is a burgeoning field of research.

Future studies will likely concentrate on:

Hydrogen Bonding: Investigating the potential for both conventional and unconventional hydrogen bonds. While the primary structure lacks strong hydrogen bond donors, weak C-H···O interactions can play a significant role in the crystal lattice, as seen in related benzamide (B126) structures. nih.gov

Halogen Bonding and Other Interactions: The chlorine atoms on the benzoyl ring can participate in halogen bonding and other non-covalent interactions, which can be pivotal in directing crystal engineering and the formation of supramolecular assemblies.

Complex Formation: Studying the formation of ground and excited state complexes with other molecules, such as proteins or amino acids. Research on similar methyl benzoate (B1203000) derivatives has shown they can form stable complexes, with binding constants in the order of 10⁴ M⁻¹, primarily through hydrogen-bonding interactions. nih.gov

Self-Assembly: Investigating the conditions under which these molecules can self-assemble into ordered supramolecular structures. Understanding and controlling these phenomena could lead to the development of new functional materials with tailored properties.

By delving into the nuances of these intermolecular forces, researchers can gain the ability to manipulate the solid-state architecture and bulk properties of materials based on this compound.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3,4-dichlorobenzoyl)benzoate, and how is the product characterized?

The compound is typically synthesized via Friedel-Crafts acylation, where methyl benzoate reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification involves column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.

- X-ray crystallography : For definitive solid-state structural elucidation (e.g., using SHELXL for refinement) .

- Fourier-transform infrared spectroscopy (FTIR) : To identify functional groups like ester and ketone moieties. Cross-validation of data from these methods ensures accuracy .

Q. What safety precautions are recommended when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Catalyst screening : Test alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) may enhance acylation efficiency.

- Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize decomposition. Post-synthesis, employ preparative HPLC or fractional crystallization to isolate high-purity product .

Q. How should researchers resolve contradictions in structural data (e.g., NMR vs. crystallography) for this compound?